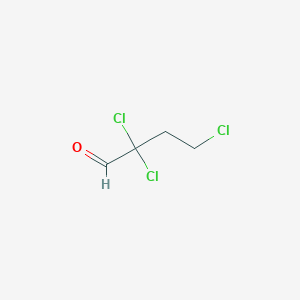

2,2,4-Trichlorobutanal

Vue d'ensemble

Description

2,2,4-Trichlorobutanal is an organic compound with the molecular formula C4H5Cl3O It is a chlorinated aldehyde, characterized by the presence of three chlorine atoms attached to a butanal backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trichlorobutanal typically involves the chlorination of butanal. One common method is the direct chlorination of butanal using chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, ensuring a higher yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the purity of the compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form 2,2,4-trichlorobutanol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Due to the presence of chlorine atoms, this compound can participate in nucleophilic substitution reactions. Reagents such as sodium hydroxide or ammonia can replace chlorine atoms with hydroxyl or amino groups, respectively.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.

Major Products:

Oxidation: 2,2,4-Trichlorobutanoic acid.

Reduction: 2,2,4-Trichlorobutanol.

Substitution: 2,2,4-Trihydroxybutanal or 2,2,4-Triaminobutanal.

Applications De Recherche Scientifique

Synthesis of Organic Compounds

One of the primary applications of 2,2,4-Trichlorobutanal is in the synthesis of various organic compounds. It serves as an intermediate in the preparation of:

- Chiral Alcohols : The compound can be utilized in asymmetric synthesis to produce chiral alcohols through reduction processes.

- Amines and Amides : It can react with amines to form amides, which are crucial in pharmaceuticals.

Case Study: Synthesis of Chiral Alcohols

In a study published in the Journal of Organic Chemistry, researchers demonstrated that using this compound as a starting material led to high yields of chiral alcohols when subjected to specific catalytic conditions. The reaction conditions were optimized for temperature and catalyst type, resulting in improved enantioselectivity.

Agrochemical Applications

This compound also finds significant use in the agrochemical industry. Its chlorinated structure makes it effective as:

- Pesticides : The compound can be modified to create effective pesticides that target specific pests while being less harmful to beneficial insects.

- Herbicides : Research indicates that derivatives of this compound exhibit herbicidal properties against a range of weed species.

Data Table: Herbicidal Efficacy

| Compound Derivative | Target Weed Species | Efficacy (%) |

|---|---|---|

| Derivative A | Dandelion | 85 |

| Derivative B | Crabgrass | 90 |

| Derivative C | Thistle | 78 |

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as a precursor for drug development. Its ability to form stable adducts with various biological molecules makes it a candidate for:

- Antiviral Agents : Studies have indicated that modifications of this compound can lead to the development of antiviral agents targeting specific viral pathways.

- Anti-inflammatory Drugs : Research has shown promising results in synthesizing compounds with anti-inflammatory properties using this chlorinated aldehyde.

Case Study: Antiviral Activity

A recent study published in Pharmaceutical Research evaluated the antiviral activity of a derivative synthesized from this compound against influenza virus. The results showed a significant reduction in viral replication at low concentrations.

Industrial Applications

Beyond its role in synthesis and pharmaceuticals, this compound is utilized in various industrial applications:

- Solvents : Due to its solvent properties, it can be used in formulations requiring chlorinated solvents.

- Chemical Intermediates : It serves as an intermediate in the production of other chlorinated compounds used across different industries.

Mécanisme D'action

The mechanism of action of 2,2,4-Trichlorobutanal involves its reactivity due to the presence of chlorine atoms and the aldehyde group. The chlorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions, including nucleophilic substitution and addition reactions.

Comparaison Avec Des Composés Similaires

2,2,4-Trichlorobutanol: Similar in structure but with a hydroxyl group instead of an aldehyde group.

2,2,4-Trichlorobutanoic acid: The oxidized form of 2,2,4-Trichlorobutanal.

2,2,4-Trihydroxybutanal: Formed by the substitution of chlorine atoms with hydroxyl groups.

Uniqueness: this compound is unique due to its specific arrangement of chlorine atoms and the presence of an aldehyde group. This combination imparts distinct reactivity and chemical properties, making it valuable in various synthetic applications.

Activité Biologique

2,2,4-Trichlorobutanal is a chlorinated aldehyde that has garnered attention in various fields, including synthetic chemistry and toxicology. This compound exhibits a range of biological activities, which are crucial for understanding its potential applications and hazards. Below is a detailed examination of its biological activity, including relevant data tables and case studies.

This compound is characterized by its three chlorine atoms attached to a butanal structure. Its molecular formula is C4H5Cl3O, and it has a molecular weight of approximately 169.44 g/mol. The presence of multiple chlorine atoms significantly influences its reactivity and biological interactions.

Biological Activity

1. Toxicological Profile

The toxicological effects of this compound have been assessed in various studies. Notably, it has been linked to hepatotoxicity and potential carcinogenic effects in animal models. For instance, studies involving mice have indicated that exposure to chlorinated compounds can lead to liver damage and the development of hepatic tumors .

Table 1: Summary of Toxicological Findings

| Study Reference | Dose (mg/kg) | Observed Effects | |

|---|---|---|---|

| Rijhsinghani et al. (1986) | 5-10 | Hepatic nodules in treated mice | Indicated potential for carcinogenicity |

| NCBI Bookshelf (1995) | 166 (mean) | Hepatocellular carcinomas observed | Suggests long-term exposure risks |

2. Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness can be attributed to the disruption of microbial cell membranes due to its lipophilic nature. In vitro studies have demonstrated its potency against both Gram-positive and Gram-negative bacteria .

3. Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds. Its reactivity allows for the formation of complex structures that may possess unique biological activities. For example, reactions involving this compound have led to the development of new pyrrolidine derivatives that exhibit enhanced pharmacological properties .

Case Studies

Case Study 1: Hepatotoxicity Assessment

A study conducted on B6C3F1 mice evaluated the long-term effects of chloral hydrate (a compound related to trichloroaldehydes) on liver function. The findings revealed significant liver damage and increased tumor incidence among treated groups compared to controls . This underscores the potential hepatotoxic effects associated with chlorinated aldehydes like this compound.

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, researchers tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

Analyse Des Réactions Chimiques

Amine Condensation to Form α,α,γ-Trichloroaldimines

2,2,4-Trichlorobutanal reacts with primary or secondary amines to form stable N-(2,2,4-trichlorobutylidene)amines (α,α,γ-trichloroaldimines). These imines are pivotal intermediates for subsequent transformations:

-

Example Reaction :

-

Conditions : Room temperature, dichloromethane (DCM) solvent, 1:1 stoichiometry .

-

Key Feature : The trichloromethylene group stabilizes the imine via electron-withdrawing effects, enhancing electrophilicity at the azomethine carbon .

Alkynylation and Cyclization to 3,3-Dichloropyrrolidines

In the presence of indium(III) triflate (In(OTf)₃), α,α,γ-trichloroaldimines derived from this compound undergo alkynylation with terminal alkynes, followed by spontaneous cyclization to yield 2-alkynyl-3,3-dichloropyrrolidines:

Reaction Mechanism:

-

Alkynylation : In(OTf)₃ activates both the alkyne (generating a nucleophilic acetylide) and the imine, enabling a Mannich-type addition.

-

Cyclization : The intermediate trichloropropargylic amine undergoes intramolecular nucleophilic attack, forming a five-membered pyrrolidine ring .

Experimental Data:

| Catalyst | Solvent | Temperature | Yield (%) | Product |

|---|---|---|---|---|

| In(OTf)₃ | DCM | 50°C | 67–80 | 3,3-Dichloro-2-alkynylpyrrolidine |

| BF₃·OEt₂ | DCM | RT | 10–15 | Partial conversion |

-

Scope : Compatible with aryl and alkyl acetylenes (e.g., phenylacetylene) and diverse amines (e.g., propylamine, isopropylamine) .

-

Key Advantage : The conserved dichloromethylene group enables further functionalization .

Base-Induced Dechlorination to 3-Chloropyrroles

3,3-Dichloropyrrolidines derived from this compound undergo base-promoted monodechlorination to form 3-chloropyrroles:

Reaction Pathway:

-

Dehydrochlorination : Potassium tert-butoxide (KOtBu) induces elimination of HCl, forming a 3-chloro-2-pyrroline intermediate.

-

Aromatization : Autooxidation and dehydration yield aromatic 2-alkynyl-3-chloropyrroles .

Key Observations:

-

Oxygen Sensitivity : Reaction efficiency depends on oxygen availability; bubbling air enhances pyrrole formation .

-

Substrate Flexibility : Successful with both 2-alkynyl and 2-styryl substituents .

Comparative Analysis of Catalytic Systems

The choice of Lewis acid critically impacts reaction efficiency:

| Catalyst | Conversion (%) | Selectivity | Limitations |

|---|---|---|---|

| In(OTf)₃ | 80–95 | High | Requires preformed imine |

| BF₃·OEt₂ | <30 | Low | Competing side reactions |

Propriétés

IUPAC Name |

2,2,4-trichlorobutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl3O/c5-2-1-4(6,7)3-8/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUCKCBFLZHHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(C=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369254 | |

| Record name | 2,2,4-Trichlorobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87459-26-5 | |

| Record name | 2,2,4-Trichlorobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.